(2-Chloropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone
Overview
Description
(2-Chloropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone is a synthetic organic compound that falls under the class of heterocyclic aromatic organic compounds. It is a pyridine derivative with the molecular formula C11H13ClN2O2 and a molecular weight of 240.69 g/mol . This compound is commonly used in research and development due to its unique chemical properties.
Scientific Research Applications
(2-Chloropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
According to the Safety Data Sheet , CHPM is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; Respiratory tract irritation, Category 3). It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Mechanism of Action
Pyridine Derivatives
The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and has a wide range of applications in biologically active compounds . Pyridine derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Piperidine Derivatives
The compound also contains a piperidine ring, which is an organic compound widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Piperidine derivatives show a wide variety of biological activities and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone typically involves the reaction of 2-chloropyridine with 3-hydroxypiperidine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds with a piperidine nucleus, such as piperine and evodiamine, share structural similarities with (2-Chloropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone.
Pyridine derivatives: Other pyridine-based compounds, such as nicotinamide and pyridoxine, also exhibit similar chemical properties.
Uniqueness
What sets this compound apart is its unique combination of a chloropyridine ring and a hydroxypiperidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-(3-hydroxypiperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-9(4-1-5-13-10)11(16)14-6-2-3-8(15)7-14/h1,4-5,8,15H,2-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZUDZNEPLSTDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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